Hdac4-IN-1 is a selective inhibitor targeting Histone Deacetylase 4 (HDAC4), a member of the histone deacetylase family known for its role in regulating gene expression through chromatin remodeling. HDAC4 is classified as a Class IIa histone deacetylase, which exhibits unique tissue-specific expression patterns and is implicated in various physiological and pathological processes, including neuroprotection and cell cycle regulation. The compound is designed to selectively inhibit HDAC4, thereby modulating its activity in cellular contexts.
Hdac4-IN-1 originates from research aimed at developing selective inhibitors for HDAC4 to explore its biological functions and therapeutic potential. Histone deacetylases are categorized into four major classes based on their structural and functional properties:
Hdac4-IN-1 specifically targets the Class IIa members, particularly focusing on the unique structural features of HDAC4 that differentiate it from other classes .
The synthesis of Hdac4-IN-1 involves several steps utilizing advanced organic chemistry techniques. The process typically begins with the preparation of key intermediates that can be modified to achieve the desired inhibitory activity against HDAC4.
Hdac4-IN-1's molecular structure is characterized by a hydroxamic acid functional group, which is crucial for its binding affinity to the catalytic site of HDAC4.
Hdac4-IN-1 undergoes specific biochemical reactions upon interaction with HDAC4.
The mechanism by which Hdac4-IN-1 exerts its effects involves several key processes:
Hdac4-IN-1 exhibits distinct physical and chemical properties relevant to its function as an inhibitor.
Hdac4-IN-1 has several scientific applications primarily related to its role as a selective inhibitor of histone deacetylase 4.
HDAC4, a Class IIa histone deacetylase, orchestrates critical epigenetic modifications by catalyzing lysine deacetylation on histone tails (H3, H4) and non-histone proteins. Unlike Class I HDACs, HDAC4 possesses a unique catalytic domain with a tyrosine-to-histidine substitution (His976), rendering its intrinsic deacetylase activity weak but enabling recruitment of high-activity complexes like HDAC3/N-CoR/SMRT. This partnership facilitates chromatin condensation and gene silencing [3] [8]. HDAC4 shuttles dynamically between nucleus and cytoplasm—a process governed by phosphorylation-dependent 14-3-3 protein binding. Nuclear HDAC4 represses transcription factors like MEF2 (myocyte enhancer factor 2), SRF (serum response factor), and STAT1 (signal transducer and activator of transcription 1), thereby modulating cellular differentiation, inflammation, and stress responses [5] [8]. In neurons, cytoplasmic HDAC4 accumulation correlates with synaptic plasticity deficits observed in neurodegenerative conditions, while nuclear localization in osteoblasts suppresses Runx2-mediated bone formation [3] [7].
HDAC4 overexpression or dysregulated subcellular localization drives tumorigenesis across multiple cancer types. In hormone receptor-positive (HR+) breast cancer, nuclear HDAC4 represses tumor suppressors like CCDC80 and GADD45A, Hippo pathway components associated with improved patient survival when re-expressed [10]. Leukemogenesis involves HDAC4 binding oncogenic fusion proteins (e.g., PLZF-RARα), perpetuating differentiation blockades in acute promyelocytic leukemia [7]. Solid tumors exploit HDAC4’s metabolic functions: in hepatocellular carcinoma, miR-22 downregulation elevates HDAC4, accelerating EMT and metastasis [5] [8], while in pulmonary fibrosis, HDAC4 collaborates with TGF-β/SMAD3 to drive fibroblast activation [6]. Triple-negative breast cancer (TNBC) exhibits unique HDAC4/YAP (yes-associated protein) crosstalk, where HDAC4 deacetylates YAP, promoting nuclear retention and pro-metastatic gene expression [10]. These oncogenic roles underscore HDAC4’s therapeutic relevance.
Pan-HDAC inhibitors (e.g., vorinostat) exhibit dose-limiting toxicities due to non-selective targeting of Class I HDACs (HDAC1/2/3). Selective HDAC4 inhibition offers mechanistic advantages:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.: 70110-50-8